1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a cyclopentylamino group, a phenoxy group, and a thiomorpholinyl group, making it a subject of interest in various fields of study.
Preparation Methods
The synthesis of 1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(chloromethyl)phenol with cyclopentylamine to form 2-[(cyclopentylamino)methyl]phenol. This intermediate is then reacted with thiomorpholine in the presence of a suitable base to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the amino group to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is often used in biochemical assays to investigate these interactions.
Medicine: Research into the pharmacological properties of this compound has shown potential therapeutic applications. It is being explored for its effects on various biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
For example, the compound may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. Additionally, it may inhibit or activate specific enzymes, altering metabolic processes within cells .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol stands out due to its unique combination of functional groups. Similar compounds include:
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol: This compound shares the cyclopentylamino and phenoxy groups but differs in the substitution pattern on the phenoxy ring.
1-{2-[(Cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol: This compound is structurally similar but may have different substituents on the thiomorpholinyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[(cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c22-18(14-21-9-11-24-12-10-21)15-23-19-8-4-1-5-16(19)13-20-17-6-2-3-7-17/h1,4-5,8,17-18,20,22H,2-3,6-7,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSVHMSHUJOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2OCC(CN3CCSCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.